An In-Depth Technical Guide to the Chemical Properties of O,O,S-Trimethyl Dithiophosphate
An In-Depth Technical Guide to the Chemical Properties of O,O,S-Trimethyl Dithiophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of O,O,S-Trimethyl dithiophosphate (CAS No. 2953-29-9), an organophosphorus compound of significant interest in various scientific disciplines. This document delves into its synthesis, chemical reactivity, spectroscopic profile, thermal stability, analytical methodologies, and toxicological aspects, offering field-proven insights and detailed protocols to support research and development activities.
Introduction and Molecular Overview
O,O,S-Trimethyl dithiophosphate, with the chemical formula C₃H₉O₂PS₂, is an organothiophosphate ester. It is recognized as an impurity in some organophosphorus insecticides and is also a metabolite of pesticides such as dimethoate.[1] Its structure, featuring a pentavalent phosphorus atom bonded to two methoxy groups, a sulfur atom, and a methylthio group, dictates its unique chemical behavior and biological activity.
Table 1: Physicochemical Properties of O,O,S-Trimethyl Dithiophosphate
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉O₂PS₂ | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| CAS Number | 2953-29-9 | [1] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Boiling Point | 103 °C at 14 Torr | [1] |
| Density | 1.2587 g/cm³ at 0 °C | [1] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1] |
Synthesis and Manufacturing
The synthesis of dithiophosphate esters, including O,O,S-Trimethyl dithiophosphate, generally follows a well-established pathway involving the reaction of an alcohol with phosphorus pentasulfide. This initial step forms a dithiophosphoric acid intermediate. Subsequent alkylation of this intermediate yields the final product.
General Synthetic Pathway
A common industrial approach for synthesizing dithiophosphates involves a two-step process. The first step is the formation of a dialkyldithiophosphoric acid from the reaction of an alcohol with phosphorus pentasulfide. The second step involves the reaction of this acid with an appropriate agent to introduce the third alkyl group.
Caption: General synthesis pathway for O,O,S-Trimethyl dithiophosphate.
Exemplary Laboratory Synthesis Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous Methanol (CH₃OH)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Formation of O,O-Dimethyl dithiophosphoric acid: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend phosphorus pentasulfide in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension in an ice bath and add anhydrous methanol dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and filter to remove any unreacted solids.
-
S-Methylation: To the filtrate containing the O,O-Dimethyl dithiophosphoric acid, add methyl iodide and stir the mixture at room temperature for 12-18 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure O,O,S-Trimethyl dithiophosphate.
Chemical Reactivity and Mechanisms
The reactivity of O,O,S-Trimethyl dithiophosphate is primarily dictated by the electrophilic nature of the phosphorus atom and the potential for nucleophilic attack at the carbon atoms of the methyl groups.
Hydrolysis
Organophosphorus esters are susceptible to hydrolysis, and the rate is influenced by pH.[2] In neutral or acidic conditions, hydrolysis may proceed via cleavage of the C-O or C-S bonds.[2] Under basic conditions, nucleophilic attack at the phosphorus atom is favored, leading to P-O or P-S bond cleavage.[2] Thiophosphate esters generally exhibit greater stability towards neutral and base-catalyzed hydrolysis compared to their phosphate ester counterparts due to the lower electronegativity of sulfur compared to oxygen.[2]
Nucleophilic Substitution
Nucleophilic substitution at the tetracoordinate phosphorus center of thiophosphoryl compounds can proceed through either a concerted (Sₙ2-P) or a stepwise (addition-elimination) mechanism. For many related compounds, a concerted mechanism with a single pentacoordinate transition state is favored.
Caption: Concerted Sₙ2 mechanism at the phosphorus center.
Oxidation
The sulfur atoms in O,O,S-Trimethyl dithiophosphate can be oxidized by strong oxidizing agents. The thione sulfur (P=S) can be oxidized to an oxon (P=O), and the thiolo sulfur (-S-CH₃) can be oxidized to a sulfoxide or sulfone. These oxidation products often exhibit different toxicological profiles compared to the parent compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and structural elucidation of O,O,S-Trimethyl dithiophosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (O-CH₃) and methylthio (S-CH₃) protons. The methoxy protons will appear as a doublet due to coupling with the ³¹P nucleus, while the methylthio protons will also show coupling to phosphorus.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methoxy and methylthio carbons, with characteristic chemical shifts and coupling to the ³¹P nucleus.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. O,O,S-Trimethyl dithiophosphate will exhibit a single resonance in the ³¹P NMR spectrum at a chemical shift characteristic of dithiophosphate esters.[3] The chemical shift provides information about the electronic environment of the phosphorus atom.[4]
Table 2: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (O-CH₃) | ~3.7 | Doublet | ³JPH ≈ 14 Hz |
| ¹H (S-CH₃) | ~2.3 | Doublet | ³JPH ≈ 16 Hz |
| ¹³C (O-CH₃) | ~54 | Doublet | ²JPC |
| ¹³C (S-CH₃) | ~14 | Doublet | ²JPC |
| ³¹P | ~90-100 | Singlet (proton decoupled) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
The IR spectrum of O,O,S-Trimethyl dithiophosphate will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~1030 | P-O-C stretching |
| ~650-750 | P=S stretching |
| ~500-600 | P-S stretching |
| ~2950-2850 | C-H stretching (methyl groups) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of O,O,S-Trimethyl dithiophosphate will produce a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight. The fragmentation pattern will provide valuable structural information, with characteristic losses of methyl, methoxy, and methylthio radicals.
Thermal Stability and Decomposition
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the detection and quantification of O,O,S-Trimethyl dithiophosphate in various matrices.
Gas Chromatography (GC)
Gas chromatography, often coupled with a flame photometric detector (FPD) or a mass spectrometer (MS), is a widely used technique for the analysis of organophosphorus compounds.[5]
Exemplary GC-FPD Protocol:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Flame Photometric Detector (FPD) in phosphorus mode.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a suitable method for the analysis of O,O,S-Trimethyl dithiophosphate.[6]
Exemplary HPLC-UV Protocol:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[6] A typical gradient could be 35:65 (v/v) acetonitrile:water.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 210-220 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[8]
Toxicological Profile
O,O,S-Trimethyl dithiophosphate is known to exhibit toxicity, and its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[9][10]
Acute Toxicity
While specific LD₅₀ values for O,O,S-Trimethyl dithiophosphate are not consistently reported across all databases, organophosphorus compounds are generally classified as toxic. GHS hazard statements for the compound include "Toxic if swallowed".[11] Oral administration of doses as low as 20 mg/kg in rats has been shown to cause alterations in bronchiolar epithelial morphology.[7] A single sublethal dose of 40 mg/kg has been shown to induce long-term structural and biochemical changes in the rat lung.[12]
Mechanism of Toxicity
The primary mechanism of toxicity for organophosphorus compounds is the phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase. This irreversible binding inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in synapses.[9] This overstimulation of cholinergic receptors results in a range of symptoms, from mild to severe, and can be fatal.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Metabolism
O,O,S-Trimethyl dithiophosphate can be metabolized in vivo. Studies have shown that the metabolism of related O,O-dialkyl phosphorodithioate insecticides in mammals can lead to the formation of S-methyl phosphorodithioates and phosphorothiolates through in vivo S-methylation of the intermediate O,O-dialkyl phosphorodithioic acids.[13]
Conclusion
This technical guide has provided a detailed examination of the chemical properties of O,O,S-Trimethyl dithiophosphate. From its synthesis and reactivity to its spectroscopic signature and toxicological impact, a comprehensive understanding of this molecule is critical for researchers and professionals in related fields. The provided protocols and data serve as a valuable resource for guiding experimental design and ensuring safe handling practices. Further research into the specific reaction kinetics, thermal decomposition products, and detailed metabolic pathways will continue to enhance our knowledge of this important organophosphorus compound.
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